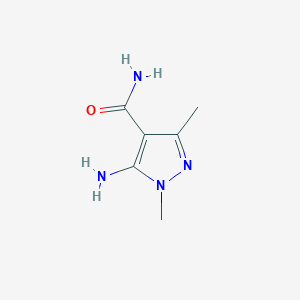

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its derivatives involves several key steps. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, showcasing the compound's versatility as an intermediate for further chemical modifications (Bobko et al., 2012). Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, demonstrating the compound's reactivity and potential for generating complex molecular architectures (Hafez et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives has been elucidated through various spectroscopic and analytical techniques. For instance, the crystal structure of a related pyrazolo[1,5-a]pyrimidine derivative was determined, providing insight into the molecular configuration and interactions that contribute to its biological activity (Liu et al., 2016).

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : Pyrazole derivatives, including “5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide”, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

- Results or Outcomes : The variations in the pyrazole ring give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

-

Scientific Field: Medicinal Chemistry

- Application : Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

- Methods of Application : The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : Some fused pyrazoles have demonstrated different biological activities .

-

Scientific Field: Medicinal Chemistry

- Application : Pyrazole derivatives, including “5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide”, have been identified as potent reagents in organic and medicinal synthesis . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Methods of Application : The synthesis of these compounds involves a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : These compounds have been found to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Scientific Field: Organic Chemistry

- Application : 5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .

- Methods of Application : The specific methods of application would involve the synthesis of the 4H-3,1-Benzothiazinone analogs using 5-Amino-4-pyrazolecarboxamide as a starting material .

- Results or Outcomes : The resulting 4H-3,1-Benzothiazinone analogs have shown antiproliferative activity against human cancer cell lines .

-

Scientific Field: Organic Chemistry

- Application : 3,5-Dimethylpyrazole is used to prepare N -1-substituted derivatives having antibacterial activity .

- Methods of Application : The specific methods of application would involve the synthesis of the N -1-substituted derivatives using 3,5-Dimethylpyrazole as a starting material .

- Results or Outcomes : The resulting N -1-substituted derivatives have shown antibacterial activity .

-

Scientific Field: Organic Chemistry

- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Methods of Application : The synthesis of these compounds involves a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : These compounds have been found to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Scientific Field: Medicinal Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Methods of Application : The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results or Outcomes : These compounds have been found to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Scientific Field: Organic Chemistry

- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : The synthesis of these compounds involves a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : These compounds have been found to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYHAGBWDDQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442982 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

CAS RN |

101080-17-5 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

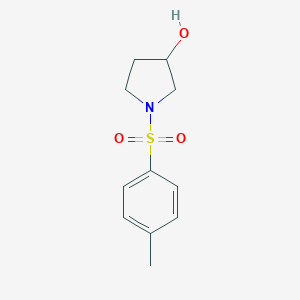

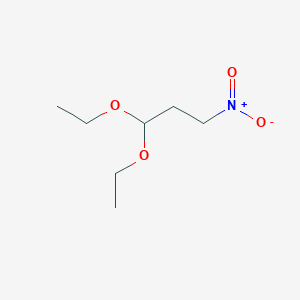

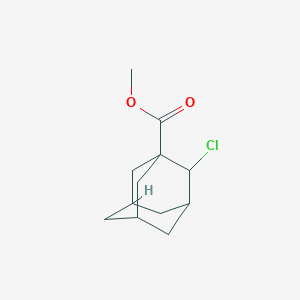

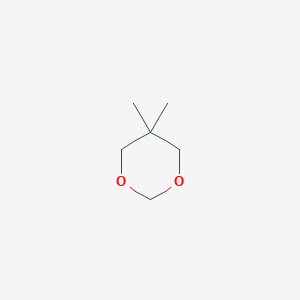

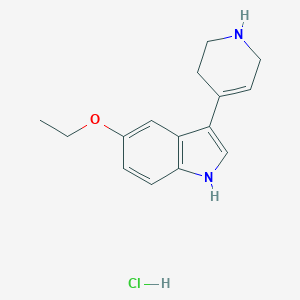

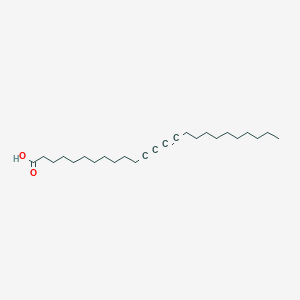

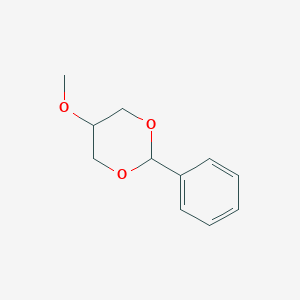

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

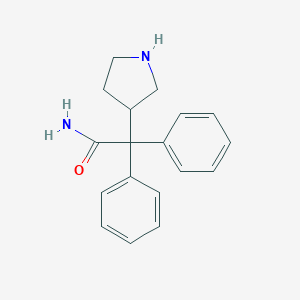

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)